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molecular formula C8H11ClS B8670770 3-(4-Chlorobutyl)thiophene

3-(4-Chlorobutyl)thiophene

Cat. No. B8670770
M. Wt: 174.69 g/mol
InChI Key: RFUJGMHWESPAQP-UHFFFAOYSA-N
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Patent
US06166003

Procedure details

3-Thienyl lithium was generated from 3-bromothiophene and n-butyl lithium at -70° C. To the 3-thienyl lithium was then added an excess of 1-chloro-4-iodobutane at dry ice-acetone temperature. Upon slow warm up to room temperature a mixture of 2 and 3-thienyl butylchloride were obtained. The mixture was converted to the 2- and 3-thienyl butyl amines via the azide intermediates (Scheme 9) as described for the synthesis of 2-thienyl butyl amine, then reacted with thiophosgene to give the desired product, 3-TBITC, in low yield. The 2 isomers were separated by preparative liquid chromatography using a recycling mode. The 3-TBITC was obtained in 97% purity.
Name
3-Thienyl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-thienyl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([Li])=[CH:2]1.BrC1C=CSC=1.C([Li])CCC.[Cl:18][CH2:19][CH2:20][CH2:21][CH2:22]I.C(=O)=O.CC(C)=O>>[S:1]1[CH:5]=[CH:4][C:3]([CH2:22][CH2:21][CH2:20][CH2:19][Cl:18])=[CH:2]1 |f:4.5|

Inputs

Step One
Name
3-Thienyl lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
3-thienyl lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCI
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of 2

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)CCCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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